3-Bromo-5-ethoxy-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-ethoxy-2-methylpyridine is an organic compound with the molecular formula C8H10BrNO It is a derivative of pyridine, characterized by the presence of a bromine atom at the 3-position, an ethoxy group at the 5-position, and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethoxy-2-methylpyridine typically involves the bromination of 5-ethoxy-2-methylpyridine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 3-position. The reaction conditions often include the use of a solvent such as acetic acid or dichloromethane and may require a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethoxy-2-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, or other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce aldehydes or acids.
Scientific Research Applications
3-Bromo-5-ethoxy-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethoxy-2-methylpyridine involves its interaction with various molecular targets. The bromine atom and ethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylpyridine: Lacks the ethoxy group, which affects its reactivity and applications.
5-Ethoxy-2-methylpyridine: Lacks the bromine atom, resulting in different chemical properties and reactivity.
3-Bromo-5-methylpyridine:
Uniqueness
3-Bromo-5-ethoxy-2-methylpyridine is unique due to the combination of the bromine atom, ethoxy group, and methyl group on the pyridine ring. This specific arrangement of substituents imparts distinct chemical properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C8H10BrNO |
---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
3-bromo-5-ethoxy-2-methylpyridine |
InChI |
InChI=1S/C8H10BrNO/c1-3-11-7-4-8(9)6(2)10-5-7/h4-5H,3H2,1-2H3 |
InChI Key |
AJZMZVZFLWYCBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(N=C1)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.